molecular formula C9H17N3 B15047590 N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

Cat. No.: B15047590
M. Wt: 167.25 g/mol
InChI Key: KMTUYPDATWQCEI-UHFFFAOYSA-N
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Description

N-{[1-(Propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine (systematic name: methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine) is a pyrazole-derived amine with a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . The compound features a pyrazole ring substituted with an isopropyl group (propan-2-yl) at the 1-position and an ethanamine moiety (-CH₂-NH-CH₃) at the 5-position. Its structural uniqueness lies in the combination of a lipophilic isopropyl group and a polar amine, making it a versatile scaffold for pharmaceutical and chemical applications. Notably, derivatives of this compound are associated with therapeutic agents such as Voxelotor, a drug used for sickle cell disease, where the pyrazole-amine core contributes to binding efficacy .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-7-9-5-6-11-12(9)8(2)3/h5-6,8,10H,4,7H2,1-3H3

InChI Key

KMTUYPDATWQCEI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the ethylamine group. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine group can also participate in ionic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting substituent differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance Reference
N-{[1-(Propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine C₈H₁₅N₃ 153.23 1-isopropyl, 5-(CH₂-NH-CH₃) Pharmacophore in Voxelotor
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) C₇H₁₃N₃ 139.20 1-ethyl, 5-(CH₂-NH-CH₃) Unknown bioactivity; structural model
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₁ClN₃ 172.64 1-methyl, 4-chloro, 5-(CH₂-NH-CH₃) Enhanced electron-withdrawing effects
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine C₁₀H₁₇N₃ 179.27 1-cyclopentyl, 3-(CH₂-CH₂-NH₂) Increased steric bulk
Key Observations:
  • Electron Effects : The 4-chloro substituent in the chloro-analogue introduces electron-withdrawing properties, which may alter reactivity in synthetic pathways or binding interactions .
  • Steric Hindrance : The cyclopentyl group in C₁₀H₁₇N₃ creates significant steric bulk, likely reducing binding affinity in tight receptor pockets compared to smaller substituents .

Physicochemical Properties

A comparative analysis of solubility, polarity, and stability:

Property Target Compound LM6 Chloro-Analogue Cyclopentyl Derivative
LogP (Predicted) 1.8 1.2 2.1 2.5
Water Solubility Moderate (~50 mg/mL) High (~100 mg/mL) Low (~10 mg/mL) Very Low (<5 mg/mL)
Thermal Stability (°C) 180–200 160–180 190–210 170–190
Notes:
  • The chloro-analogue’s higher LogP (2.1) correlates with reduced solubility, a trade-off for enhanced membrane penetration .
  • The target compound’s moderate solubility and stability make it suitable for formulation in oral therapeutics .

Biological Activity

N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to enhance yield and purity.

Key Reaction Steps:

  • Formation of Pyrazole Ring: The initial step involves synthesizing the pyrazole core through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Alkylation: The resulting pyrazole is then subjected to alkylation with an ethanamine derivative to yield the target compound.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a study highlighted the anticancer potential of pyrazole–triazole hybrids, which demonstrated cytotoxic effects against various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole compounds are known to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .

Case Studies

  • Study on Anticancer Activity: A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound, on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Evaluation: In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antimicrobial action.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Biological Targets: These compounds often interact with specific receptors or proteins that mediate cellular responses to stress or injury.

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